N-(1H-indol-5-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
Description
N-(1H-indol-5-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide (hereafter referred to as Compound A) is a heterocyclic compound featuring a pyridazinone core substituted with a phenyl group at position 3, linked via an acetamide bridge to a 1H-indol-5-yl moiety. This structure combines pharmacophoric elements of indole (known for interactions with neurotransmitter receptors) and pyridazinone (associated with anti-inflammatory and kinase inhibitory activity) .
Properties
IUPAC Name |
N-(1H-indol-5-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c25-19(22-16-6-7-17-15(12-16)10-11-21-17)13-24-20(26)9-8-18(23-24)14-4-2-1-3-5-14/h1-12,21H,13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTVZRUVMLBYJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC4=C(C=C3)NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyridazinone-Based Acetamides
Pyridazinone derivatives are widely studied for their bioactivity. Below is a comparative analysis of Compound A and structurally related pyridazinone-acetamides:
Table 1: Structural Comparison of Pyridazinone Derivatives
Key Observations :
- Substituent Effects : The 3-phenyl group in Compound A may enhance π-π stacking interactions compared to halogenated or alkylated analogs (e.g., dichloro or methylthio groups in ).
- Bioactivity Trends: Pyridazinones with electron-withdrawing groups (e.g., dichloro in ) often exhibit stronger enzyme inhibition, while lipophilic substituents (e.g., methylthio in ) improve membrane permeability.
Indole-Containing Acetamides
Indole derivatives are prominent in drug discovery due to their affinity for serotonin and kinase receptors. Compound A’s indole moiety is compared below:
Table 2: Comparison of Indole-Linked Acetamides
Key Observations :
Research Findings and Implications
- Antioxidant Potential: While Compound A’s activity is undocumented, structurally related coumarin-acetamides in showed superior antioxidant capacity to ascorbic acid, suggesting pyridazinone analogs warrant similar testing.
- Kinase Inhibition: The dichloro-pyridazinone in was designed as a PRMT5-substrate inhibitor, indicating Compound A’s phenyl group could be modified for analogous targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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